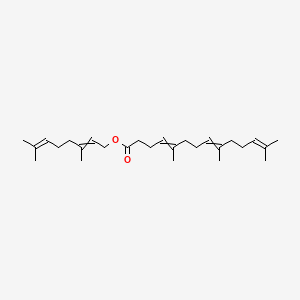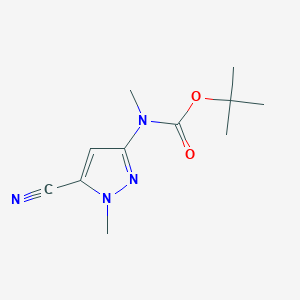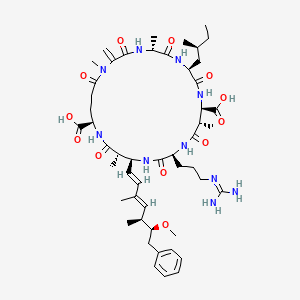
Cesium Lead Triiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cesium Lead Triiodide (CsPbI3) is an emerging photovoltaic material . It has gained significant attention due to its unique photovoltaic properties and low processing temperatures . It exists in two orthorhombic phases: black γ-CsPbI3 perovskite and yellow δ-CsPbI3 non-perovskite .
Synthesis Analysis
Mechanochemical synthesis is emerging as a suitable method for the preparation of cesium lead halides . The synthesis in the CsI + PbI2, CsBr + PbBr2, CsBr + PbI2, and CsI + PbI2 + NdI3 mixtures and halide exchange reactions in the CsPbBr3 + 3KI and CsBr + PbBr2 + 3KI systems are investigated to elucidate the mechanism of this process .Molecular Structure Analysis
The atomic and electronic structure of cubic (α) and orthorhombic (γ) CsPbI3 have been studied using first-principles methods . For both phases, it was found that CsI-termination is more stable than PbI2-termination .Chemical Reactions Analysis
The reactions in the CsI + PbI2, CsBr + PbBr2, CsBr + PbI2 and CsI + PbI2 + NdI3 systems and halide exchange reactions in the CsPbBr3 + 3KI and CsBr + PbBr2 + 3KI systems have been investigated under different conditions .Wissenschaftliche Forschungsanwendungen
Photovoltaics
Cesium lead triiodide has garnered significant attention in the field of photovoltaics due to its appropriate band gap, strong optical absorption, and high thermal stability. Researchers have explored its use as a photoabsorber material in perovskite solar cells (PSCs). These cells exhibit exceptional properties, including optimal bandgaps, excellent visible light absorption, and efficient charge transport. Despite rapid improvements in power conversion efficiency (PCE), stability issues remain a challenge. Surface protection strategies, quasi-two-dimensional perovskites, and A-site substitution with smaller monovalent ions are being investigated to enhance stability .
Structural Instability Mitigation
CsPbI₃, like other perovskite materials, is susceptible to moisture-induced structural instability. Researchers are actively working on addressing this issue to improve the material’s long-term performance. Understanding the atomic and electronic structure of CsPbI₃ surfaces is crucial for designing protective coatings and stabilizing the perovskite phase .
Surface Engineering
Surface engineering plays a vital role in enhancing the efficiency of CsPbI₃-based solar cells. Researchers have explored methods to improve the stability and performance of ambient-air-processed CsPbI₃ layers. These efforts involve optimizing surface properties to minimize degradation and enhance charge extraction .
Photostability Enhancement
Time-resolved in situ X-ray photoelectron spectroscopy has been used to identify and suppress rapid degradation mechanisms in cesium-stabilized formamidinium lead iodide perovskite materials. Understanding degradation pathways is essential for developing more stable and durable photovoltaic devices .
Optoelectronic Devices Beyond Photovoltaics
Apart from solar cells, CsPbI₃ holds promise for other optoelectronic applications, including light-emitting diodes (LEDs), lasers, and photodetectors. Its exceptional properties make it an attractive candidate for various device architectures .
Materials Science and Surface Physics
Researchers continue to investigate CsPbI₃’s surface properties, phase transitions, and electronic band structures. These studies contribute to our fundamental understanding of perovskite materials and pave the way for innovative applications .
Safety And Hazards
Cesium triiodide may cause skin irritation, allergic skin reaction, serious eye irritation, allergy or asthma symptoms or breathing difficulties if inhaled, and respiratory irritation . It is advised to avoid breathing dust, fume, gas, mist, vapors, spray, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is recommended .
Zukünftige Richtungen
The structural stability and phase transition of CsPbI3 still need an in-depth investigation to better optimize their optoelectronic properties . Several approaches have been proposed to solve these pressing stability problems, including surface protection with organic long-chain ligands, synthesis of quasi-two-dimensional perovskites, protective coating with inorganic semiconductors or insulators, and A-site substitution with smaller monovalent ions .
Eigenschaften
IUPAC Name |
cesium;lead(2+);triiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cs.3HI.Pb/h;3*1H;/q+1;;;;+2/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIJPYVIZDTNKE-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[I-].[I-].[I-].[Cs+].[Pb+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CsI3Pb |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
721 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cesium Lead Triiodide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-(tert-butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B3028202.png)

![7-Fluorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3028204.png)
![Tert-butyl 2-methyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B3028205.png)
![2-[1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)piperidin-4-yl]acetic acid](/img/structure/B3028206.png)



![2-Cyclobutyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B3028211.png)